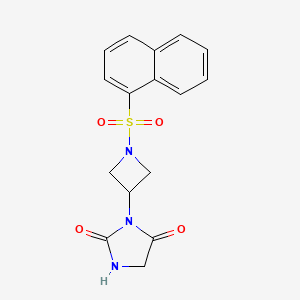

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through copper-catalyzed click reactions . The reaction involves the use of a water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salt . The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include copper-catalyzed click reactions . The reactions are enhanced by the ligand, which also reduces the quantity of the toxic copper salt .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

A series of amine derivatives, including compounds with imidazolidine-4-one structures, have shown potential in improving antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These compounds, obtained through a multi-step synthesis process, demonstrated the ability to enhance the efficacy of β-lactam antibiotics and ciprofloxacin, suggesting a potential mechanism involving the interaction with the bacterial MecR1 protein, which could restore antibiotic efficacy in resistant strains (Matys et al., 2015).

Anticonvulsant Activity

Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds exhibited significant delay in the onset of strychnine-induced seizures and prolongation of survival time in tests, suggesting their effectiveness as anticonvulsant agents. The molecular modelling studies supported their potential mechanism of action through modulation of benzodiazepine allosteric sites in GABA-A receptors (Ghareb et al., 2017).

Anticancer Activity

Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were synthesized and evaluated for their anticancer activity against selected cancer cell lines, including PC3, SW480, and SW620. One compound, a derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione, showed high effectiveness and tumor-targeting selectivity, indicating the potential of these scaffolds as thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Antidiabetic and Antioxidant Activities

Thiazolidine-2,4-dione derivatives have been synthesized and characterized for their in vitro and in vivo antidiabetic, antioxidant, and cytotoxicity studies. These compounds showed significant antihyperglycemic effects in alloxan-induced type II diabetic rat models and exhibited potent antioxidant activity. The antidiabetic potential was further supported by molecular docking studies, indicating interactions with the PPARγ receptor, suggesting their importance for development as antihyperglycemic and hypolipidemic agents (Shukla et al., 2020).

Propriétés

IUPAC Name |

3-(1-naphthalen-1-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-15-8-17-16(21)19(15)12-9-18(10-12)24(22,23)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPZNLEJSDKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)

![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)

![N-isobutyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2678945.png)

![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)